molecular formula C21H21N3O3S3 B2820035 N-(3-methoxyphenyl)-2-((4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 942000-34-2

N-(3-methoxyphenyl)-2-((4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2820035
CAS No.: 942000-34-2
M. Wt: 459.6
InChI Key: CFHPQHLKNGRARD-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2-((4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a thiazole-based acetamide derivative characterized by a thioether linkage between the thiazole core and a substituted acetamide moiety. The compound features a 3-methoxyphenyl group and a 3-(methylthio)phenyl substituent, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S3/c1-27-17-7-3-5-14(9-17)23-20(26)13-30-21-24-16(12-29-21)11-19(25)22-15-6-4-8-18(10-15)28-2/h3-10,12H,11,13H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHPQHLKNGRARD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-((4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole core.

    Attachment of the Amino Group: The thiazole intermediate is then reacted with 3-(methylthio)aniline to introduce the amino group.

    Formation of the Thioacetamide Moiety: The final step involves the reaction of the intermediate with 3-methoxyphenyl isothiocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-((4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogenation.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, N-(3-methoxyphenyl)-2-((4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Studies often focus on its interaction with biological macromolecules and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Research may include its efficacy, toxicity, and mechanism of action in treating diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique properties might make it suitable for applications in materials science and chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-((4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the methoxyphenyl group may facilitate binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Features Potential Advantages/Disadvantages Reference
Target Compound Thiazole, thioether, 3-methoxyphenyl, 3-(methylthio)phenyl High lipophilicity; possible CYP450 interactions N/A
N-(Benzo[d]thiazol-2-yl)-...benzamide Thiazole, triazole, phenoxy Enhanced binding affinity but lower solubility
N-(5,6-Methylenedioxybenzothiazole-2-yl)... Methylenedioxy, thioether/piperazine Improved metabolic stability; reduced reactivity

Methoxyphenyl and Methylthio Substitutions

  • N-(2-((3-Methoxyphenyl)thio)-4-(3-phenyl-1H-pyrazol-5-yl)phenyl)acetamide (18a) () contains a 3-methoxyphenylthio group, analogous to the target’s 3-methoxyphenyl moiety. The para-substitution in 18a may reduce steric hindrance compared to the target’s meta-substitution, affecting target binding .
  • (E)-2-methyl-2-(4-(3-((3-(methylthio)phenyl)amino)-3-oxoprop-1-en-1-yl)phenoxy)propanoic acid (19t) () includes a methylthio-phenyl group but couples it with a propenoic acid chain. This polar group could enhance aqueous solubility relative to the target’s nonpolar thioether .

Sulfur-Containing Linkages

  • N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide () replaces the thioether with a furan carboxamide. The furan’s electronegativity may reduce nucleophilicity compared to the target’s sulfur atom, altering reactivity in biological systems .
  • 2-[[2-[4-(3-Chlorophenyl)-1-piperazinyl]-2-oxoethyl]thio]-N-(2-fluorophenyl)acetamide () employs a piperazine-thioether hybrid. Piperazine’s basicity could improve solubility, whereas the target’s methylthio group may enhance hydrophobic interactions .

Pharmacokinetic and Bioactivity Considerations

While direct pharmacokinetic data for the target compound are unavailable, analogs like Compound 4 () demonstrate the importance of formulation in bioavailability. The target’s methylthio group may prolong half-life due to slower hepatic metabolism, whereas methoxy groups could increase plasma protein binding .

Q & A

Q. What is the optimal multi-step synthetic route for N-(3-methoxyphenyl)-2-((4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide?

The synthesis typically involves sequential coupling reactions. Key steps include:

  • Thiazole ring formation : Reacting 2-aminothiazole derivatives with chloroacetyl chloride under anhydrous conditions to introduce the thioether linkage .
  • Acetamide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the 3-methoxyphenyl group to the thiazole-thioacetamide core .
  • Reaction optimization : Solvents like DMF or THF are used at 60–80°C, with yields improved by slow addition of reagents and inert gas purging .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity of substitutions (e.g., methoxy and methylthio groups) .
  • Mass spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) and detects byproducts .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What functional groups govern its reactivity in biological or chemical assays?

  • Thioether (-S-) : Prone to oxidation, forming sulfoxides/sulfones under oxidative conditions .
  • Acetamide (-NHCO-) : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .
  • Methoxy (-OCH3_3) : Enhances solubility and influences pharmacokinetics via electron-donating effects .

Q. How is the compound purified after synthesis?

  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted precursors .
  • Recrystallization : Methanol/water mixtures yield high-purity crystals .

Q. What initial biological screening approaches are recommended?

  • Enzyme inhibition assays : Test against α-glucosidase or β-glucuronidase at 10–100 µM concentrations .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can contradictory bioassay data (e.g., variable IC50_{50}50​ values) be resolved?

  • Orthogonal assays : Validate activity using SPR (surface plasmon resonance) for binding kinetics and fluorescence polarization for target engagement .
  • Batch analysis : Check for degradation via LC-MS; instability in DMSO stock solutions is common .

Q. What strategies optimize pharmacokinetic properties (e.g., bioavailability)?

  • Prodrug modification : Introduce ester groups at the acetamide moiety to enhance membrane permeability .
  • LogP adjustment : Replace methoxy with polar substituents (e.g., -OH) to reduce hydrophobicity .

Q. How are structure-activity relationship (SAR) studies designed for derivatives?

Substituent Position Effect on Activity
Methoxy (-OCH3_3)Phenyl ringIncreases solubility but reduces binding affinity
Methylthio (-SCH3_3)ThiazoleEnhances oxidative stability and target selectivity
Fluorine (-F)BenzothiazoleImproves metabolic stability and bioavailability

Q. Which computational models predict target interactions?

  • Molecular docking (AutoDock Vina) : Models binding to kinase domains (e.g., EGFR) with ΔG ≤ -8.0 kcal/mol .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How is compound stability evaluated under physiological conditions?

  • pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
  • Thermal stability : TGA/DSC analysis reveals decomposition points >200°C .

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